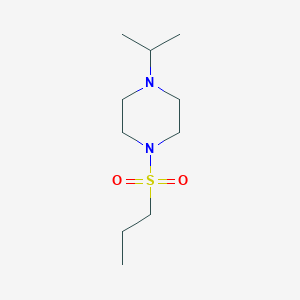
1-(Propan-2-yl)-4-(propylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-yl)-4-(propylsulfonyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a propan-2-yl group and a propylsulfonyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propan-2-yl)-4-(propylsulfonyl)piperazine typically involves the reaction of piperazine with propan-2-yl halide and propylsulfonyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
1-(Propan-2-yl)-4-(propylsulfonyl)piperazine has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating infections and other diseases.
Industry: It is utilized in the production of specialty chemicals and as a building block for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can interact with cell membrane receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-(Propan-2-yl)-4-(methylsulfonyl)piperazine: Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.
1-(Propan-2-yl)-4-(ethylsulfonyl)piperazine: Similar structure but with an ethylsulfonyl group instead of a propylsulfonyl group.
1-(Propan-2-yl)-4-(butylsulfonyl)piperazine: Similar structure but with a butylsulfonyl group instead of a propylsulfonyl group.
Uniqueness: 1-(Propan-2-yl)-4-(propylsulfonyl)piperazine is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the propylsulfonyl group may impart distinct properties, such as increased lipophilicity or altered binding affinity to molecular targets, compared to its analogs with different sulfonyl groups.
Properties
Molecular Formula |
C10H22N2O2S |
|---|---|
Molecular Weight |
234.36 g/mol |
IUPAC Name |
1-propan-2-yl-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C10H22N2O2S/c1-4-9-15(13,14)12-7-5-11(6-8-12)10(2)3/h10H,4-9H2,1-3H3 |
InChI Key |
UYPUDDVNOGZKMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({3-[(Butan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891590.png)
![N'-[(E)-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B10891593.png)
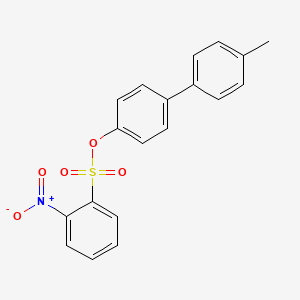
![1-ethyl-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10891604.png)
![(2E)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10891612.png)
![(5Z)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B10891613.png)
![N-(2,4-difluorophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide](/img/structure/B10891618.png)
![{4-[(E)-{2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B10891621.png)
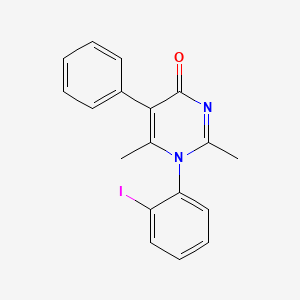
![2-[(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10891630.png)
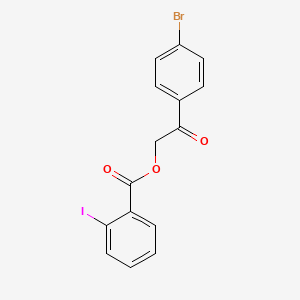
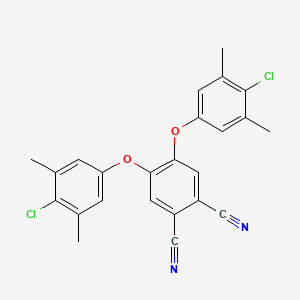
![4-{3-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid](/img/structure/B10891651.png)
![2-(4-Chlorophenoxy)-1-[4-(2-methoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10891669.png)
